Thalidomide-d4
Thalidomide-d4
(±)-Thalidomide-d4 is intended for use as an internal standard for the quantification of (±)-thalidomide by GC- or LC-MS. (±)-Thalidomide is an immunomodulatory compound with diverse biological activities, including anticancer, anti-inflammatory, and teratogenic properties. It prevents polymorphonuclear leukocyte (PMN) chemotaxis when used at concentrations of 1, 10, and 100 µg/ml. (±)-Thalidomide increases IL-2-induced proliferation and IFN-γ production in primary human T cells in vitro. It enhances natural killer (NK) cell-mediated cytotoxicity in MM. S multiple myeloma cells. Thalidomide (4 mg/animal) reduces lung IL-6, TGF-β, VEGF, angiopoietin-1, angiopoietin-2, and collagen type Iα1 expression, inhibits pulmonary angiogenesis, and attenuates fibrosis in a mouse model of bleomycin-induced pulmonary fibrosis. It induces apoptosis in primary human embryonic fibroblasts (EC50 = 8.9 µM) and induces limb and eye defects in chicken embryos (EC50 = 50 µg/kg egg weight). Formulations containing thalidomide have been used in the treatment of multiple myeloma and erythema nodosum leprosum (ENL) in non-pregnant individuals.
Brand Name:
Vulcanchem
CAS No.:
1219177-18-0
VCID:
VC0019104
InChI:
InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/i1D,2D,3D,4D
SMILES:
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Molecular Formula:
C13H10N2O4
Molecular Weight:
262.257
Thalidomide-d4
CAS No.: 1219177-18-0
Cat. No.: VC0019104
Molecular Formula: C13H10N2O4
Molecular Weight: 262.257
* For research use only. Not for human or veterinary use.
Specification
| Description | (±)-Thalidomide-d4 is intended for use as an internal standard for the quantification of (±)-thalidomide by GC- or LC-MS. (±)-Thalidomide is an immunomodulatory compound with diverse biological activities, including anticancer, anti-inflammatory, and teratogenic properties. It prevents polymorphonuclear leukocyte (PMN) chemotaxis when used at concentrations of 1, 10, and 100 µg/ml. (±)-Thalidomide increases IL-2-induced proliferation and IFN-γ production in primary human T cells in vitro. It enhances natural killer (NK) cell-mediated cytotoxicity in MM. S multiple myeloma cells. Thalidomide (4 mg/animal) reduces lung IL-6, TGF-β, VEGF, angiopoietin-1, angiopoietin-2, and collagen type Iα1 expression, inhibits pulmonary angiogenesis, and attenuates fibrosis in a mouse model of bleomycin-induced pulmonary fibrosis. It induces apoptosis in primary human embryonic fibroblasts (EC50 = 8.9 µM) and induces limb and eye defects in chicken embryos (EC50 = 50 µg/kg egg weight). Formulations containing thalidomide have been used in the treatment of multiple myeloma and erythema nodosum leprosum (ENL) in non-pregnant individuals. |
|---|---|
| CAS No. | 1219177-18-0 |
| Molecular Formula | C13H10N2O4 |
| Molecular Weight | 262.257 |
| IUPAC Name | 4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/i1D,2D,3D,4D |
| Standard InChI Key | UEJJHQNACJXSKW-RHQRLBAQSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O |
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